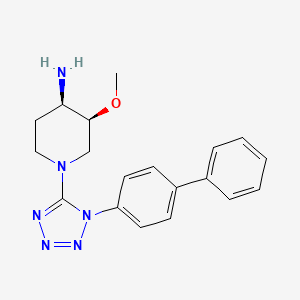
N~4~-(3-chloro-4-cyanophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-(3-chloro-4-cyanophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide, commonly known as CCDC, is a chemical compound that belongs to the class of piperidinecarboxamide derivatives. This compound has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.
Scientific Research Applications
CCDC has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It has been found to exhibit antitumor, antiviral, and antifungal activities. CCDC has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, CCDC has been investigated for its potential use as a pain reliever.
Mechanism of Action
The mechanism of action of CCDC is not fully understood. However, it has been suggested that CCDC may inhibit the activity of enzymes involved in the biosynthesis of cholesterol and other lipids. CCDC may also inhibit the activity of certain ion channels, which could lead to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
CCDC has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells and viral replication. CCDC has also been found to exhibit antifungal activity. In addition, CCDC has been shown to have anticonvulsant and analgesic effects.
Advantages and Limitations for Lab Experiments
CCDC has several advantages for lab experiments. It is relatively easy to synthesize and purify. Additionally, it exhibits a wide range of biochemical and physiological effects, making it a versatile compound for studying various biological processes. However, CCDC also has some limitations for lab experiments. It can be toxic at high concentrations, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on CCDC. One area of research could focus on further elucidating the mechanism of action of CCDC. Another area of research could investigate the potential use of CCDC in the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, future research could investigate the potential use of CCDC in combination with other drugs to enhance its therapeutic effects.
Synthesis Methods
CCDC can be synthesized using various methods. The most common method involves the reaction of 3-chloro-4-cyanophenyl isocyanate with diethyl-1,4-piperazine dicarboxylate in the presence of a catalyst. The resulting product is then purified using column chromatography. Other methods include the reaction of 3-chloro-4-cyanophenylamine with diethyl-1,4-piperazine dicarboxylate in the presence of a coupling agent.
Properties
IUPAC Name |
4-N-(3-chloro-4-cyanophenyl)-1-N,1-N-diethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O2/c1-3-22(4-2)18(25)23-9-7-13(8-10-23)17(24)21-15-6-5-14(12-20)16(19)11-15/h5-6,11,13H,3-4,7-10H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCULWUNQRFTOLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC(=C(C=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(3-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2,4-difluorophenyl)propanamide](/img/structure/B5338163.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(2-methylphenyl)propanamide](/img/structure/B5338167.png)
![8-[4-(4-methoxyphenyl)-4-oxobutanoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5338170.png)
![3-methyl-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B5338177.png)
![4-chloro-2-fluoro-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5338183.png)
![N-[2-(2,4-dimethylphenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5338190.png)
![4-amino-N'-[(4-fluorobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5338196.png)
![methyl 2-[(2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acryloyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5338211.png)
![2-cyclohexyl-7-[4-(trifluoromethoxy)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5338214.png)
![2-[2-(3-methoxyphenyl)vinyl]-5-(methylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5338223.png)
![4,6-dimethyl-3-[3-(1-naphthyl)-2-phenylacryloyl]-2(1H)-pyridinone](/img/structure/B5338242.png)

![1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5338264.png)
![2-(2-chlorophenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5338272.png)
